What are the physical and chemical properties of (S)-(-)-tert-Butylsulfinamide?
What are the physical and chemical properties of (S)-(-)-tert-Butylsulfinamide?
(S)-(-)-tert-Butylsulfinamide , a cornerstone of modern asymmetric synthesis, serves as a highly effective chiral auxiliary for the stereoselective preparation of amines.[1][2] This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
(S)-(-)-tert-Butylsulfinamide is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NOS | [1][3] |
| Molecular Weight | 121.20 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 102 to 106 °C (216 to 223 °F; 375 to 379 K) | [1] |
| Specific Rotation [α]²⁰/D | -2.0 to -6.0 deg (c=1, CHCl₃) | [4] |
| Solubility | Soluble in methanol. | [5] |
| pKa | 10.11 ± 0.50 (Predicted) | [5] |
Spectroscopic Data
| Spectrum | Chemical Shift (δ) / Value | Reference(s) |
| ¹H NMR (CDCl₃) | 1.18 (s, 9H), 3.82 (br s, 2H) | [6] |
| ¹³C NMR (CDCl₃) | 22.1, 55.3 | [6] |
Key Chemical Applications and Reaction Pathways
The primary utility of (S)-(-)-tert-Butylsulfinamide lies in its role as a chiral ammonia equivalent for the asymmetric synthesis of amines.[1] This is achieved through a two-step sequence involving the formation of an N-tert-butanesulfinyl imine followed by diastereoselective nucleophilic addition.
Asymmetric Synthesis of Amines
The general workflow for the asymmetric synthesis of primary amines using (S)-(-)-tert-Butylsulfinamide is depicted below. The process begins with the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine. This intermediate then reacts with a nucleophile, such as a Grignard or organolithium reagent, in a highly diastereoselective manner.[1][7] The stereochemical outcome is dictated by the chiral sulfur center of the tert-butanesulfinyl group.[4] Finally, the chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine.[1]
Caption: Asymmetric synthesis of chiral amines.
Experimental Protocols
Detailed methodologies for the key transformations involving (S)-(-)-tert-Butylsulfinamide are provided below.
Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the condensation of (S)-(-)-tert-Butylsulfinamide with an aldehyde.
Materials:
-
(S)-(-)-tert-Butylsulfinamide
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
Procedure:
-
To a solution of (S)-(-)-tert-Butylsulfinamide in an anhydrous solvent, add the aldehyde (1.0-1.2 equivalents).
-
Add the dehydrating agent (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the drying agent and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.[2][7]
Diastereoselective Addition of a Grignard Reagent
This protocol details the addition of a Grignard reagent to an N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.[2][7]
Cleavage of the tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the free amine.
Materials:
-
N-tert-Butanesulfinyl-protected amine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol, diethyl ether)
-
Base (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Dissolve the N-tert-butanesulfinyl-protected amine in the acidic solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting ammonium salt can be treated with a base to liberate the free amine.[1][8] It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[8]
Logical Relationship in Synthesis and Application
The synthesis of (S)-(-)-tert-Butylsulfinamide itself is a critical precursor to its application. A common and scalable method involves the asymmetric oxidation of di-tert-butyl disulfide.
Caption: Synthesis and application workflow.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-tert-Butylsulfinamide | 343338-28-3 | Benchchem [benchchem.com]
- 5. tert-Butanesulfinamide | 146374-27-8 [chemicalbook.com]
- 6. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. bristol.ac.uk [bristol.ac.uk]
